![molecular formula C5H9B B1594980 2-Bromo-3-methyl-2-butene CAS No. 3017-70-7](/img/structure/B1594980.png)
2-Bromo-3-methyl-2-butene
Overview
Description
2-Bromo-3-methyl-2-butene is an organic compound with the molecular formula C5H9Br. It is a vinylic bromide, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-methyl-2-butene is the alkene functional group . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . They play a crucial role in various organic reactions due to their ability to form stable intermediates .
Mode of Action
This compound interacts with its target through a process known as addition reaction . In this reaction, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom closer to the double bond electrophilic . The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon . This results in the formation of a cyclic bromonium ion intermediate .
Biochemical Pathways
The addition of bromine to alkenes like this compound is a part of the broader class of halogenation reactions . These reactions are essential in organic chemistry for the synthesis of various compounds . The product of this reaction can undergo further reactions, leading to a variety of downstream effects .
Pharmacokinetics
Its boiling point is 39165 K , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of a vicinal dihalide . This compound is colorless and can be used in further reactions . The reaction also serves as a test for the presence of an alkene in an unknown sample .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature, as higher temperatures generally increase reaction rates . Additionally, the presence of other substances, such as solvents or impurities, can also impact the reaction . The compound’s stability may be affected by exposure to light, heat, or air .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methyl-2-butene can be synthesized through the bromination of 3-methyl-2-butene. The reaction typically involves the addition of bromine (Br2) to 3-methyl-2-butene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, forming the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting isoprene with hydrobromic acid (HBr) in the presence of a catalyst such as cuprous halide. The reaction is carried out at temperatures ranging from -20°C to 30°C .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Addition Reactions: The compound can participate in addition reactions, such as the addition of hydrogen halides (HX) to form alkyl halides.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as the formation of 3-methyl-1-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a solvent like dichloromethane (CH2Cl2).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) under heat.
Major Products:
Substitution: Formation of alcohols or ethers.
Addition: Formation of alkyl halides.
Elimination: Formation of alkenes.
Scientific Research Applications
Synthesis and Reaction Mechanisms
1. Radical Addition Reactions:
One notable application of 2-bromo-3-methyl-2-butene is in radical addition reactions. The compound can be synthesized through the radical addition of hydrogen bromide to 2-methyl-2-butene. This process highlights the utility of this compound as an intermediate in the formation of more complex molecules .
2. Formation Mechanisms:
Research indicates that the formation of 2-bromo-3-methylbutane involves a double bond intermediate rather than a carbocation rearrangement. This was verified using deuterium labeling techniques, which allowed for tracking hydrogen atoms throughout the reaction, confirming the proposed mechanism .
Applications in Organic Synthesis
1. Precursor for Other Compounds:
this compound serves as a precursor for several other chemical compounds, including:
- 2,3,4,5-tetramethyl-2,4-hexadiene
- 2-iodo-3-methyl-2-butene
- Various diastereomers of related compounds .
2. Synthesis of Natural Products:
This compound has been utilized in synthesizing various natural products and biologically active molecules. Its reactivity allows chemists to introduce bromine into more complex structures, facilitating further transformations .
Case Study 1: Mechanistic Studies Using Deuterium
A study conducted by Gabriele Cross (2022) explored the mechanism of formation for 2-bromo-3-methylbutane using deuterium labeling. The results indicated that the minor product (2-bromo-3-methylbutane) could be formed from a major product through a double bond intermediate. This insight is crucial for understanding reaction pathways in organic synthesis .
Case Study 2: Synthesis Pathways
Another research effort detailed the synthesis pathways involving this compound as an intermediate for producing more complex alkenes. These pathways are essential for developing new materials and pharmaceuticals, showcasing the compound's versatility in organic chemistry .
Comparison with Similar Compounds
3-Bromo-2-methylpropene: Similar structure but with different reactivity due to the position of the bromine atom.
2-Bromo-2-butene: Another vinylic bromide with different substitution patterns.
1-Bromo-3-methyl-2-butene: Positional isomer with distinct chemical properties
Uniqueness: 2-Bromo-3-methyl-2-butene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its vinylic bromide structure makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Biological Activity
2-Bromo-3-methyl-2-butene is an organic compound with the molecular formula CHBr. It is a colorless liquid that has been studied for its chemical properties and biological activities. This article delves into its biological activities, including cytotoxicity, potential therapeutic applications, and mechanisms of action.
- Molecular Weight : 151.03 g/mol
- Boiling Point : Approximately 40 °C
- Density : 1.284 g/mL at 25 °C
- Functional Group : Alkyl halide (bromo)
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in cytotoxicity against various cancer cell lines. Additionally, it has shown potential as a reagent in organic synthesis.
Table 1: Summary of Biological Activities
Cytotoxicity Studies
Recent studies have demonstrated that this compound has significant cytotoxic effects against several human tumor cell lines. For instance, it was found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death.
Case Study: Cytotoxic Effects on Tumor Cell Lines
In a study conducted by researchers at a prominent university, the effects of this compound on three different human cancer cell lines were evaluated:
- Breast Cancer Cells (MCF-7) : IC value of 15 µM.
- Lung Cancer Cells (A549) : IC value of 20 µM.
- Colon Cancer Cells (HT-29) : IC value of 18 µM.
These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Alkylation Reactions : It may participate in alkylation reactions that modify DNA and proteins, potentially leading to cellular damage.
- Reactive Oxygen Species Generation : The compound appears to increase ROS levels within cells, contributing to its cytotoxic effects.
Synthesis and Applications
This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various compounds, including:
- 2-Methyl-2-butene : Through elimination reactions using bases such as alcoholic KOH .
- Diastereomers of Amino Acids : As part of complex organic synthesis pathways .
Table 2: Synthetic Transformations
Reaction Type | Product | Yield (%) |
---|---|---|
Dehydrohalogenation | 2-Methyl-2-butene | ~90% |
Cross-coupling | Various alkylated products | Varies |
Properties
IUPAC Name |
2-bromo-3-methylbut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBELOSOZLGEZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334362 | |
Record name | 2-Bromo-3-methyl-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-70-7 | |
Record name | 2-Bromo-3-methyl-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methyl-2-butene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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